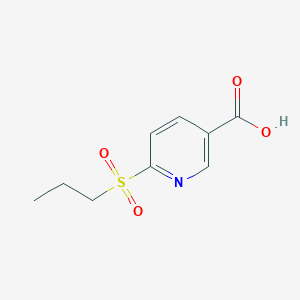

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid

説明

特性

分子式 |

C9H11NO4S |

|---|---|

分子量 |

229.26 g/mol |

IUPAC名 |

6-propylsulfonylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H11NO4S/c1-2-5-15(13,14)8-4-3-7(6-10-8)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |

InChIキー |

NNTSCSBPXUICGL-UHFFFAOYSA-N |

正規SMILES |

CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)O |

製品の起源 |

United States |

準備方法

Method Overview:

- Starting Materials: Alkoxyallenes, nitriles, and carboxylic acids.

- Reaction Conditions: Heating under reflux with catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.

- Process: The mixture undergoes cyclization, yielding pyridin-4-ol derivatives that can be further functionalized at the 3-position with carboxylic acid groups.

Key Findings:

- The synthesis allows broad substrate scope, including various nitriles and acids, making it adaptable for introducing the carboxylic acid at the 3-position.

- Post-cyclization, selective functionalization at the 3-position with carboxylic acids can be achieved via oxidation or amidation protocols.

Sulfonylation of Pyridine Derivatives

The sulfonylation step is critical for introducing the propane-1-sulfonyl group at the 6-position of the pyridine ring.

Method Overview:

- Starting Material: Pyridine-3-carboxylic acid or its derivatives.

- Reagents: Propane-1-sulfonyl chloride (or propane-1-sulfonyl sulfonyl chlorides) as sulfonyl donors.

- Reaction Conditions: Typically conducted in inert solvents such as dichloromethane with bases like triethylamine or pyridine to neutralize HCl byproducts.

- Temperature: Usually performed at room temperature or mild heating to control reactivity.

Reaction Scheme:

Pyridine-3-carboxylic acid derivative + Propane-1-sulfonyl chloride → 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid

Notes:

- The sulfonylation is regioselective for the 6-position, facilitated by the directing effects of existing substituents.

- Excess sulfonyl chloride and prolonged reaction times can improve yields.

The introduction of the carboxylic acid group at the 3-position can be achieved through several routes:

Direct Carboxylation:

- Reagents: Carbon dioxide (CO₂) under pressure.

- Conditions: Catalytic base such as potassium tert-butoxide in polar aprotic solvents.

- Outcome: Formation of the pyridine-3-carboxylic acid directly via carboxylation of a suitable precursor.

Oxidation of Precursors:

- Starting Point: Pyridine derivatives bearing alkyl or other substituents at the 3-position.

- Reagents: Strong oxidants like potassium permanganate or chromium-based oxidants.

- Outcome: Conversion of alkyl groups at the 3-position into carboxylic acids.

Functional Group Interconversion:

- Use of ester intermediates followed by hydrolysis to obtain the free acid.

Alternative Synthetic Routes from Heterocyclic Precursors

Recent patent literature suggests alternative routes involving heterocyclic building blocks, including:

- Pyridine N-oxides undergoing sulfonylation and subsequent reduction/oxidation steps.

- Preparation via Cross-Coupling Reactions: Palladium-catalyzed C–H activation or Suzuki coupling to introduce the sulfonyl group at the desired position.

Summary of Key Data and Reaction Conditions

Notes and Considerations

- Selectivity: Regioselectivity in sulfonylation is influenced by existing substituents and reaction conditions; protecting groups may be used to direct sulfonylation.

- Yield Optimization: Excess reagents, controlled temperature, and reaction times are critical for high yields.

- Purification: Typically involves recrystallization or chromatography to isolate pure 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid.

化学反応の分析

Types of Reactions

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Nucleophilic Substitution:

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under mild conditions.

Nucleophilic Substitution: Reagents such as sodium cyanide or other nucleophiles can be used in the presence of a base.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated pyridine derivatives.

Nucleophilic Substitution: Products include substituted pyridine derivatives with various nucleophiles.

科学的研究の応用

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

類似化合物との比較

Structural Features and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Electron Effects: The propane sulfonyl group in the target compound is more electron-withdrawing than amino (-NH₂) or trifluoromethyl (-CF₃) groups, which may enhance the acidity of the carboxylic acid group compared to its analogs .

Physicochemical Properties

Data from analogs suggest trends in solubility, bioavailability, and metabolic stability:

Notes:

- The propane sulfonyl group increases molecular weight and TPSA, likely reducing membrane permeability compared to smaller substituents like -NH₂ or -CF₃ .

- The trifluoromethyl group in 6-(Trifluoromethyl)nicotinic acid enhances lipophilicity, improving BBB penetration relative to the sulfonyl derivative .

生物活性

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid is an organic compound characterized by a pyridine ring substituted with a carboxylic acid and a propane sulfonyl group. Its molecular formula is C₁₁H₁₃N₁O₄S, with a molecular weight of approximately 253.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor related to various disease pathways, including cancer and inflammation.

Chemical Structure and Properties

The unique structure of 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid enhances its solubility and potential interactions within biological systems. The sulfonyl group increases polarity, which may improve binding affinities to biological targets compared to similar compounds lacking such substituents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₄S |

| Molecular Weight | 253.29 g/mol |

| Functional Groups | Pyridine, Carboxylic Acid, Sulfonyl |

Enzyme Inhibition

Research indicates that 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid may act as an inhibitor of specific enzymes involved in disease pathways. Notably, it has shown potential in inhibiting PI3-kinase activity, which plays a crucial role in various cellular processes including inflammation and cancer progression . The compound's ability to modulate enzyme activity suggests it could be beneficial in therapeutic contexts.

Antimicrobial Properties

In studies assessing the antimicrobial activity of pyridine derivatives, compounds structurally related to 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid have demonstrated moderate antimicrobial effects against various pathogens. For instance, in vitro tests revealed that certain pyridine derivatives exhibit inhibitory effects against strains like Escherichia coli and Staphylococcus aureus . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.

Case Studies

- Inhibition of GlcN-6-P Synthase : A study utilizing molecular docking techniques found that pyridine compounds can bind effectively to GlcN-6-P synthase, indicating potential for further development as antimicrobial agents . While direct studies on 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid are yet to be published, its structural features may confer similar properties.

- PI3K Inhibition : Compounds similar in structure have been explored for their role as PI3K inhibitors, with implications for treating respiratory diseases and cancers. The modulation of T-cell responses through PI3K inhibition could provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The mechanism by which 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid exerts its biological effects likely involves interactions with specific molecular targets. These interactions can modulate enzyme activities or influence signaling pathways critical for cellular function and disease progression.

Q & A

Q. What are the standard synthetic routes for 6-(propane-1-sulfonyl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically involves sulfonation of pyridine derivatives followed by carboxylation. A common approach includes:

- Sulfonation Step : Reacting pyridine-3-carboxylic acid with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (reported 65–75% purity) .

- Optimization : Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance sulfonation efficiency, while controlled temperature (<10°C) reduces byproduct formation. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of 6-(propane-1-sulfonyl)pyridine-3-carboxylic acid?

Methodological Answer:

- Spectroscopy :

- FT-IR : Identify sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹; C=O at ~1700 cm⁻¹) groups .

- NMR : ¹H NMR (DMSO-d6) shows pyridine protons as a multiplet (δ 7.8–8.5 ppm), sulfonyl-propane protons as triplets (δ 1.0–1.5 ppm), and carboxylic acid proton at δ ~13 ppm .

- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART systems) confirms molecular geometry. Key parameters include:

- Hydrogen Bonding : O–H⋯O and N–H⋯O interactions (D⋯A distances: 2.4–3.5 Å) stabilize crystal packing .

- π-π Stacking : Pyridine ring interactions (centroid distances: 3.5–3.6 Å) contribute to supramolecular assembly .

Advanced Research Questions

Q. How do computational chemistry models (DFT, MD simulations) predict the reactivity and intermolecular interactions of 6-(propane-1-sulfonyl)pyridine-3-carboxylic acid in different solvent systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces, identifying nucleophilic (carboxylic acid) and electrophilic (sulfonyl) sites .

- Solvent effects (e.g., DMSO vs. water) are modeled via PCM (Polarizable Continuum Model), showing increased solubility in polar aprotic solvents due to strong H-bonding with sulfonyl groups .

- Molecular Dynamics (MD) :

- Simulate aggregation behavior in aqueous solutions; sulfonyl groups form stable H-bonds with water (lifetime >50 ps), while π-π interactions dominate in non-polar solvents .

Q. What methodologies are employed to resolve contradictions in reported biological activity data for sulfonyl-containing pyridine derivatives, particularly regarding assay variability and target selectivity?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to distinguish direct target effects from off-target cytotoxicity .

- Dose-Response Analysis : Use Hill slopes to identify cooperative binding anomalies. For example, discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from assay pH variations affecting protonation states of the carboxylic acid group .

- Structural Analog Testing : Compare activity of 6-(propane-1-sulfonyl)pyridine-3-carboxylic acid with its methyl ester derivative to isolate the role of the free carboxylic acid group in target engagement .

Q. How can hydrogen-bonding networks and π-π interactions in 6-(propane-1-sulfonyl)pyridine-3-carboxylic acid crystals inform the design of co-crystals for enhanced solubility?

Methodological Answer:

- Co-crystal Screening : Use Cambridge Structural Database (CSD) surveys to identify common co-formers (e.g., nicotinamide, caffeine) that complement the compound’s H-bond donors/acceptors .

- Synthonic Engineering : Map interaction landscapes using Mercury software; prioritize co-formers with complementary sulfonyl-accepting motifs (e.g., amines) to stabilize co-crystals .

- Dissolution Testing : Compare solubility of pure vs. co-crystallized forms in biorelevant media (FaSSIF/FeSSIF). Co-crystals with urea show 3–5× solubility enhancement due to disrupted H-bond networks .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of 6-(propane-1-sulfonyl)pyridine-3-carboxylic acid during DSC analysis?

Methodological Answer:

- Controlled Atmosphere Testing : Perform DSC under nitrogen vs. air to assess oxidative decomposition (reported melting points: 185–236°C discrepancies likely due to sublimation vs. decomposition) .

- Complementary TGA : Correlate weight loss events with DSC endotherms; sublimation-dominated samples show sharp mass loss at ~200°C, while decomposition exhibits gradual mass loss above 220°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。